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molecular formula C11H14N2S B8553219 1,4-Dihydro-4,4-dimethyl-1-(4-methylthiazol-2-yl)pyridine

1,4-Dihydro-4,4-dimethyl-1-(4-methylthiazol-2-yl)pyridine

Cat. No. B8553219
M. Wt: 206.31 g/mol
InChI Key: DKCMLBCYIWZQSQ-UHFFFAOYSA-N
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Patent
US04742068

Procedure details

In 170 ml of benzene, 4.45 l g (0.035 mole) of 3,3-dimethylglutaraldehyde was combined with 3.96 (0.035 mole) of 2-amino-4-methylthiazole under nitrogen. The reaction mixture was brought to reflux and water azeotroped off via a Dean-Stark trap. After 21 hours 0.20 g (0.001 mole) of p-toluenesulfonic acid monohydrate was added to the reaction mixture and heating continued an additional 5 hours after which the solvent was evaporated in vacuo. The crude product was purified by silica gel flash chromatography eluting with a 1% ethyl acetate/hexane solution. The eluate was evaporated in vacuo to yield 2.67 g of the title compound as a clear liquid.
Quantity
0.035 mol
Type
reactant
Reaction Step One
[Compound]
Name
3.96
Quantity
0.035 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
Quantity
170 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH2:6][CH:7]=O)[CH2:3][CH:4]=O.[NH2:10][C:11]1[S:12][CH:13]=[C:14]([CH3:16])[N:15]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:9])[CH:6]=[CH:7][N:10]([C:11]2[S:12][CH:13]=[C:14]([CH3:16])[N:15]=2)[CH:4]=[CH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.035 mol
Type
reactant
Smiles
CC(CC=O)(CC=O)C
Step Two
Name
3.96
Quantity
0.035 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=C(N1)C
Step Four
Name
Quantity
0.2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
170 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
water azeotroped off via a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with a 1% ethyl acetate/hexane solution
CUSTOM
Type
CUSTOM
Details
The eluate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C=CN(C=C1)C=1SC=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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